molecular formula C16H11FN2OS B11622876 (5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11622876
M. Wt: 298.3 g/mol
InChI Key: UMIOKZHDYSQQEI-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound characterized by its unique molecular structure. This compound features a fluorophenyl group, a phenyl group, and a sulfanylideneimidazolidinone core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with a suitable imidazolidinone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolid

Properties

Molecular Formula

C16H11FN2OS

Molecular Weight

298.3 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H11FN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21)/b14-10-

InChI Key

UMIOKZHDYSQQEI-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.